An In-depth Technical Guide to 2-Nitroquinoxaline: Structure, Properties, and Potential Applications
An In-depth Technical Guide to 2-Nitroquinoxaline: Structure, Properties, and Potential Applications
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoxaline Scaffold and the Enigma of the 2-Nitro Isomer
Quinoxaline, a heterocyclic scaffold composed of a fused benzene and pyrazine ring, represents a privileged structure in medicinal chemistry.[1][2] Its derivatives have garnered significant attention due to their wide spectrum of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[3][4] The introduction of a nitro group onto the quinoxaline core can dramatically influence its physicochemical properties and biological activity, often enhancing its electrophilicity and potential for bioreductive activation.
This technical guide focuses on a specific, yet surprisingly under-documented member of this family: 2-Nitroquinoxaline . While its isomers, 6-nitroquinoxaline and 7-nitroquinoxaline, are more extensively characterized, 2-Nitroquinoxaline presents a unique electronic and steric profile that warrants detailed investigation. This guide aims to provide a comprehensive resource by consolidating the available information on its chemical structure, physicochemical properties, synthesis, and reactivity. Crucially, where specific experimental data for the 2-nitro isomer is scarce, we will draw upon established principles of quinoxaline chemistry and data from closely related analogues to provide reasoned estimations and guide future research.
Chemical Structure and Identification
The foundational step in understanding any chemical entity is the precise definition of its structure and unique identifiers.
IUPAC Name and CAS Number
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IUPAC Name: 2-nitroquinoxaline
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CAS Number: A specific CAS number for 2-Nitroquinoxaline has been identified as 117764-57-5 .[5] However, it is crucial to note that this CAS number is not extensively cross-referenced in major chemical databases with detailed experimental data, highlighting the relative obscurity of this particular isomer.
Molecular Structure
2-Nitroquinoxaline consists of a quinoxaline core with a nitro group (-NO₂) substituted at the C2 position of the pyrazine ring.
Caption: Chemical structure of 2-Nitroquinoxaline.
Physicochemical Properties
| Property | Value (2-Nitroquinoxaline) | Source/Basis |
| Molecular Formula | C₈H₅N₃O₂ | - |
| Molecular Weight | 175.14 g/mol | [6] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Expected to be sparingly soluble in water, more soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons. | General properties of nitroaromatic compounds. |
| pKa | Expected to be a weak base due to the electron-withdrawing nature of the pyrazine ring and the nitro group. | General properties of quinoxalines. |
| LogP | 1.3 (Computed for 6-nitroquinoxaline) | [6] |
Note: The lack of experimental data underscores the need for fundamental characterization of this compound. Researchers synthesizing 2-Nitroquinoxaline are encouraged to perform and publish these basic analyses.
Spectroscopic Data
Spectroscopic analysis is essential for the unambiguous identification and characterization of 2-Nitroquinoxaline. While a complete set of experimental spectra is not publicly available, the expected spectral features can be predicted based on its structure and data from related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show five signals in the aromatic region (typically δ 7.5-9.0 ppm). The proton at the C3 position is expected to be the most deshielded due to its proximity to the nitro group and the pyrazine nitrogen. The protons on the benzene ring will exhibit characteristic splitting patterns (doublets, triplets, or doublets of doublets) depending on their coupling with adjacent protons.[7]
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¹³C NMR: The carbon NMR spectrum should display eight distinct signals for the eight carbon atoms. The carbon atom bearing the nitro group (C2) is expected to be significantly downfield (δ > 150 ppm) due to the strong electron-withdrawing effect of the nitro group. The other carbons of the pyrazine ring will also be deshielded compared to those in the benzene ring.[7]
Infrared (IR) Spectroscopy
The IR spectrum of 2-Nitroquinoxaline is expected to show characteristic absorption bands for the nitro group and the aromatic rings.[1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1550 - 1500 | Strong | Asymmetric NO₂ stretch |
| ~1350 - 1300 | Strong | Symmetric NO₂ stretch |
| ~1600 - 1450 | Medium | C=C and C=N stretching (aromatic rings) |
| ~3100 - 3000 | Weak to Medium | Aromatic C-H stretching |
An IR spectrum for a compound with CAS number 117764-57-5, attributed to 2-nitroquinoxaline, is available, though detailed interpretation is limited.[8]
Mass Spectrometry (MS)
The mass spectrum of 2-Nitroquinoxaline should show a molecular ion peak (M⁺) at m/z = 175.14. Common fragmentation patterns for nitroaromatic compounds include the loss of NO₂ (m/z = 46) and NO (m/z = 30).
Synthesis of 2-Nitroquinoxaline
While a specific, detailed, and validated protocol for the synthesis of 2-Nitroquinoxaline is not readily found in the literature, a general and widely applicable method for the synthesis of quinoxalines is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[2][9]
General Synthetic Approach
Caption: General synthetic route to 2-Nitroquinoxaline.
Hypothetical Experimental Protocol
This protocol is a hypothetical adaptation of general quinoxaline synthesis methods. It has not been experimentally validated for 2-Nitroquinoxaline and should be approached with caution and appropriate safety measures.
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Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of o-phenylenediamine in a suitable solvent such as ethanol or glacial acetic acid.
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Addition of Dicarbonyl Compound: To this solution, add 1 equivalent of a suitable nitro-substituted 1,2-dicarbonyl compound (e.g., 1-nitro-1,2-ethanedione). The reaction is often exothermic and may require cooling.
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Reaction: Stir the mixture at room temperature or with gentle heating for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up and Purification: Upon completion, the reaction mixture is typically cooled, and the product may precipitate. The solid can be collected by filtration. If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.
Causality behind Experimental Choices:
-
Solvent: Ethanol and acetic acid are commonly used as they are good solvents for the reactants and facilitate the condensation reaction. Acetic acid can also act as a catalyst.
-
Temperature: The reaction is often carried out at room temperature or with gentle heating to provide sufficient energy for the reaction to proceed without causing decomposition of the reactants or product.
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Purification: Column chromatography is a standard method for purifying organic compounds, separating the desired product from unreacted starting materials and byproducts.
Reactivity of 2-Nitroquinoxaline
The reactivity of 2-Nitroquinoxaline is expected to be governed by the electron-withdrawing nature of the nitro group and the pyrazine ring.
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Nucleophilic Aromatic Substitution: The C2 and C3 positions of the quinoxaline ring are electron-deficient and susceptible to nucleophilic attack. The presence of the nitro group at C2 will further activate the ring towards nucleophilic substitution, particularly at the C3 position.[10]
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Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal/acid combinations (e.g., Sn/HCl). This provides a synthetic route to 2-aminoquinoxaline, a versatile building block for further derivatization.
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Bioreduction: In a biological context, the nitro group can undergo enzymatic reduction, particularly under hypoxic conditions, to form reactive nitroso and hydroxylamino intermediates, and ultimately the amino derivative. This bioreductive activation is a key mechanism for the biological activity of many nitroaromatic compounds.
Biological Activities and Potential Applications in Drug Development
While specific biological data for 2-Nitroquinoxaline is limited, the broader class of nitroquinoxalines has shown significant promise in various therapeutic areas.
Antimicrobial Activity
Nitroquinoxaline derivatives have demonstrated potent activity against a range of bacteria.[11] The proposed mechanism of action often involves the bioreductive activation of the nitro group to generate reactive radical species that can damage cellular macromolecules, including DNA.
Caption: Postulated mechanism of antimicrobial action for nitroquinoxalines.
Anticancer Activity
Many quinoxaline derivatives have been investigated as potential anticancer agents.[12] Their mechanisms of action are diverse and can include:
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Inhibition of Kinases: Quinoxaline-based compounds have been developed as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.
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Hypoxia-Activated Prodrugs: The nitro group makes 2-Nitroquinoxaline a candidate for development as a hypoxia-activated prodrug. In the low-oxygen environment of solid tumors, the nitro group can be selectively reduced to cytotoxic species, leading to targeted tumor cell killing.
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DNA Intercalation: The planar aromatic structure of the quinoxaline ring allows for intercalation into DNA, which can disrupt DNA replication and transcription, leading to apoptosis.
Enzyme Inhibition
The quinoxaline scaffold has been utilized in the design of inhibitors for various enzymes. The specific substitution pattern of 2-Nitroquinoxaline could be explored for its potential to inhibit specific enzymes of interest in various diseases.
Conclusion and Future Directions
2-Nitroquinoxaline remains a relatively unexplored member of the quinoxaline family. While its synthesis and basic properties can be inferred from the rich chemistry of its isomers and related compounds, a significant gap exists in the experimental data for this specific molecule. This guide has aimed to provide a comprehensive overview of what is known and what can be reasonably predicted, thereby serving as a valuable resource for researchers interested in this compound.
Future research should focus on:
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Validated Synthesis and Characterization: The development and publication of a robust, high-yielding synthesis for 2-Nitroquinoxaline, along with its complete and unambiguous spectroscopic and physicochemical characterization, is of paramount importance.
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Exploration of Biological Activity: Systematic screening of 2-Nitroquinoxaline for its antimicrobial, anticancer, and other biological activities is warranted.
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Mechanism of Action Studies: Should biological activity be identified, detailed mechanistic studies will be crucial to understand its mode of action and potential for therapeutic development.
The unique electronic properties conferred by the 2-nitro substitution pattern may unlock novel biological activities and therapeutic applications for the versatile quinoxaline scaffold.
References
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